The compound is derived from various synthetic pathways, which are critical for its production and subsequent application in scientific research. The primary sources of information regarding PlnA -17 come from peer-reviewed journals and chemical databases that document its synthesis, properties, and applications.
The synthesis of PlnA -17 can be achieved through multiple methods. These include:
The synthesis typically involves several steps, including the preparation of starting materials, reaction conditions (temperature, pressure), and purification methods such as chromatography. Detailed protocols can be found in chemical literature that outlines the specific reagents and conditions used for optimal yield.
PlnA -17's molecular structure is characterized by a specific arrangement of atoms that defines its chemical behavior. The compound's structure can be represented using structural formulas or 3D molecular models to illustrate the spatial arrangement of atoms.
Key data points regarding the molecular structure include:
PlnA -17 participates in various chemical reactions, which may include:
The conditions under which these reactions occur (e.g., solvent choice, temperature) significantly influence the outcomes. Reaction mechanisms may also be elucidated through kinetic studies or spectroscopic methods.
The mechanism of action for PlnA -17 involves understanding how it interacts at a molecular level with biological systems or other chemical entities. This includes:
Quantitative data such as binding constants or reaction rates are essential for modeling its behavior in various environments.
PlnA -17 exhibits distinct physical properties that include:
Chemical properties encompass reactivity patterns, stability under various conditions, and interactions with other substances. Data regarding these properties can be gathered from experimental studies or theoretical calculations.
PlnA -17 has several scientific uses across various fields:
PlnA-17 is a variant within the broader plantaricin family—ribosomally synthesized antimicrobial peptides produced by Lactobacillus plantarum strains. First identified during genetic screening of L. plantarum C11 in the 1990s, PlnA peptides were initially characterized as part of a multi-bacteriocin system encoded by clustered genes organized into operons (plnABCD, plnEFI, plnJKLR, plnMNOP, and plnGHSTUV) [2] [10]. PlnA-17 specifically belongs to Class II bacteriocins, defined as small (<10 kDa), heat-stable, non-lanthionine-containing peptides with membrane-permeabilizing activity [2] [6]. Its designation reflects a molecular weight of approximately 3.4 kDa and a 17-amino acid residue sequence in its active form, though its precise structural characterization remains less documented than other plantaricins like plantaricin EF or JK [1] [3].
Plantaricins are subclassified based on structure-function relationships:
PlnA-17 falls under Class IId, distinguished by its dual role as both an antimicrobial agent and a peptide pheromone. Unlike complex circular bacteriocins (e.g., plantacyclin B21AG), PlnA-17 lacks post-translational cyclization but shares cationic properties critical for membrane interaction [9].
Table 1: Classification of Key PlnA Variants
Variant | Length (aa) | Class | Primary Function | Producer Strain |
---|---|---|---|---|
PlnA-26 | 26 | IId | Pheromone & antimicrobial | L. plantarum C11 |
PlnA-23 | 23 | IId | Pheromone & antimicrobial | L. plantarum C11 |
PlnA-17 | 17 | IId | Antimicrobial effector | Various probiotic strains |
PlnA-22 | 22 | IId | Eukaryotic membrane permeabilization | L. plantarum C11 |
Data compiled from [2] [3] [10]
PlnA-17 operates within a sophisticated quorum-sensing (QS) framework essential for coordinating collective behaviors in bacterial populations. As an autoinducing peptide (AIP), it functions at nanomolar concentrations to activate transcription of bacteriocin genes once a critical population density is reached. This process involves a three-component regulatory system:
This system exemplifies intraspecies communication in Gram-positive bacteria, where AIPs like PlnA-17 act as density-dependent signaling molecules [4]. Structurally, PlnA-17 is cationic (pI ~9–11) and amphiphilic, adopting an α-helical conformation upon contact with lipid bilayers [10]. This enables dual functionality:
Comparative studies show PlnA-17’s QS mechanism parallels the agr system in Staphylococcus aureus but exhibits narrower target specificity [4] [7]. Its role in cross-talk between probiotic consortia—modulating biofilm formation and competitive exclusion of pathogens—highlights its ecological significance in microbial communities [7].
Table 2: Genetic Organization of PlnA-17 Biosynthesis
Genomic Locus | Gene Components | Function | Regulatory Role |
---|---|---|---|
plnABCD | plnA (structural), plnB, plnC, plnD | Precursor peptide synthesis; signal transduction | Autoinduction via IF |
plnEFI | plnE, plnF, plnI | Two-peptide bacteriocin; immunity | Co-expressed with PlnA |
plnGHSTUV | ABC transporters, proteases | Secretion and leader peptide cleavage | Maturation of PlnA-17 |
PlnA-17 represents a promising candidate in the development of novel antimicrobial strategies amid rising antibiotic resistance. Its therapeutic relevance stems from three key attributes:
Targeted Antimicrobial Activity:PlnA-17 exhibits bactericidal effects primarily against Gram-positive pathogens, including Listeria monocytogenes and Clostridium perfringens, through rapid membrane depolarization [1] [9]. Unlike broad-spectrum antibiotics, its narrow activity profile minimizes collateral damage to commensal microbiota—a critical advantage for probiotic applications [6] [7].
Biofilm Disruption and Quorum Quenching:As a QS inhibitor, PlnA-17 disrupts virulence pathways in pathogens like Staphylococcus aureus and Enterococcus faecalis. Subinhibitory concentrations suppress toxin production and biofilm maturation, reducing bacterial adhesion to industrial surfaces by up to 70% in bioassay models [4] [7]. This positions PlnA-17 as a food-safe preservative for fermented products and surface sanitization [3] [7].
Synergy with Conventional Therapeutics:PlnA-17 enhances membrane permeability of eukaryotic cancer cells (e.g., Jurkat lymphocytes) at micromolar concentrations, suggesting applications in drug delivery systems [10]. Furthermore, it potentiates the efficacy of nisin and polymyxin B against multidrug-resistant Gram-negatives by compromising outer membrane integrity [6].
Research gaps persist in structural optimization and scalable production. However, heterologous expression of PlnA-17 in GRAS-grade lactobacilli offers a viable pathway for clinical translation [6] [9]. Ongoing trials focus on its encapsulation in nanoparticles for targeted delivery against gastrointestinal pathogens, leveraging its stability across pH 3.0–10.0 [1] [6].
Table 3: Potential Applications of PlnA-17 in Antimicrobial Strategies
Application Domain | Mechanism | Target Pathogens | Advantages |
---|---|---|---|
Food Biopreservation | Biofilm inhibition; direct bacteriolysis | Listeria spp., Clostridium spp. | GRAS compatibility; pH stability |
Probiotic Adjuncts | Quorum quenching; competitive exclusion | Enteropathogenic E. coli, Salmonella | Microbiome-sparing; anti-virulence |
Anticancer Therapeutics | Membrane permeabilization of tumor cells | Lymphoma, neuroblastoma | Selectivity for malignant cells |
Antibiotic Potentiation | Enhanced membrane permeability | MRSA, VRE | Bypasses efflux pump resistance |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7